

JNJ-42153605: A Technical Guide to a Selective mGluR2 Positive Allosteric Modulator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Preclinical evidence strongly suggests its potential as a therapeutic agent for psychiatric disorders, particularly schizophrenia, by modulating glutamate signaling in the central nervous system. This document provides a comprehensive technical overview of **JNJ-42153605**, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Core Compound Details



Property	Detail	Reference
Chemical Name	3-(cyclopropylmethyl)-7-(4- phenylpiperidin-1-yl)-8- (trifluoromethyl)[1][2] [3]triazolo[4,3-a]pyridine	[1][4][5]
CAS Number	1254977-87-1	[2]
Molecular Formula	C22H23F3N4	[2]
Molecular Weight	400.4 g/mol	[2]
Mechanism of Action	Positive Allosteric Modulator of mGluR2	[2][6]

In Vitro Pharmacology

JNJ-42153605 demonstrates high potency and selectivity for the human mGluR2. It does not exhibit agonist or antagonist activity at other mGluR subtypes up to 30 μ M and shows negligible affinity for other targets in the CEREP panel.[3]

Parameter	Value	Cell Line	Assay	Reference
EC50	17 nM	CHO cells expressing human mGluR2	Not specified	[2]

In Vivo Pharmacodynamics & Efficacy

Preclinical studies in rodent models indicate that **JNJ-42153605** has antipsychotic-like and central nervous system activity.

Antipsychotic-like Activity



Model	Species	Effect	ED50	Reference
Phencyclidine (PCP)-induced Hyperlocomotion	Mice	Reversal of hyperlocomotion	5.4 mg/kg (s.c.)	[2][5][7]
Scopolamine- induced Hyperlocomotion	Mice	Inhibition of hyperlocomotion	Not specified	[1][4]
d-amphetamine- induced Hyperlocomotion	Mice	No inhibition of hyperlocomotion	Not applicable	[1][4]
Conditioned Avoidance Response	Rats	Inhibition of conditioned avoidance	Not specified	[1][4]
DOM-induced Head Twitches	Rats	Antagonized head twitches	Not specified	[1][4]

Central Nervous System Effects

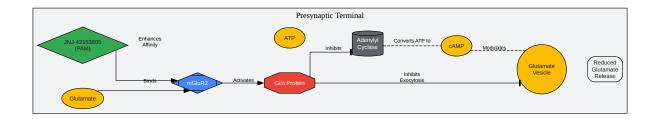
Model	Species	Effect	Dose	Reference
Sleep-Wake EEG	Rats	Suppressed REM sleep	3 mg/kg (p.o.)	[2][3][5][7]
Memantine- induced Brain Activation	Mice	Reversed memantine- induced brain activation	Not specified	[1][4]

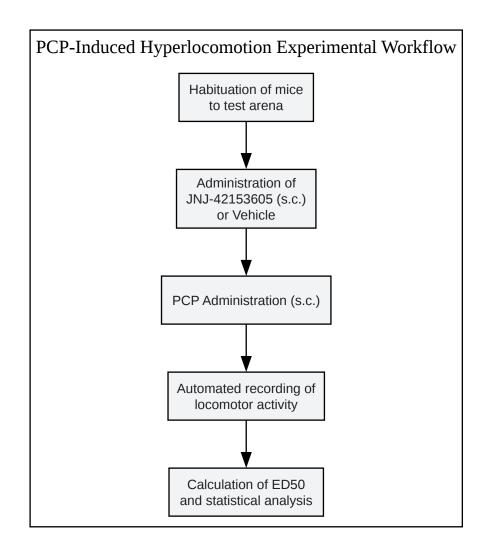
Signaling Pathway

JNJ-42153605, as a positive allosteric modulator, enhances the affinity of the mGluR2 for its endogenous ligand, glutamate. This potentiation of mGluR2 signaling, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades. This ultimately results in a



reduction of neurotransmitter release, particularly glutamate, in key brain circuits implicated in psychosis.







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References

- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. allgenbio.com [allgenbio.com]
- 4. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-42153605 [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
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